
7-Nitro-2-tetralone
Übersicht
Beschreibung
7-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of tetralone, which is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene .
Synthesis Analysis
The synthesis of tetralone derivatives involves various methods. One approach involves the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another method involves a CuI·SMe2-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a cyclohexanone ring. The benzene ring carries a nitro group at the 7th position .Chemical Reactions Analysis
Tetralone and its derivatives are crucial structural scaffolds of potential novel drugs targeted at multiple biological endpoints . They serve as precursors for natural products and compounds of medicinal importance .Wissenschaftliche Forschungsanwendungen
Hydrogenation of Nitroderivatives : 7-Nitro-2-tetralone has been used in the hydrogenation process over Au/TiO2/UVM-7 composite catalysts. This process demonstrates high activity and selectivity for the hydrogenation of nitroderivatives, including this compound, to 7-amino-a-tetralone (Trandafir et al., 2020).
Chemical Synthesis and Reactions : Studies have investigated the transition state imbalance in the deprotonation of substituted 2-tetralones, including 6-nitro-2-tetralone, by hydroxide ion (Nevy et al., 1997).
Intramolecular Acylation : this compound has been used in the study of the intramolecular acylation of p-nitro-γ-phenylbutyric acid, exploring the deactivating effect of the nitro-group in such reactions (Datta, 1972).
Synthesis of Bioactive Compounds : The compound has been used as a starting material in the synthesis of various bioactive compounds, such as 2, 5-Diamino-6-hydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenol derivatives, which exhibit β-adrenoceptor agonistic activity (Miyake et al., 1977).
Development of Photoswitchable Materials : It has also been involved in the development of photoswitchable materials, particularly in the study of a nickel(II) nitro complex with a [2-methyl-8-aminoquinoline]-1-tetralone ligand (Kutniewska et al., 2020).
Pharmacological Applications : The compound has shown potential in pharmacological applications, particularly in the inhibition of enzymes such as catechol O-methyltransferase (COMT) and monoamine oxidase (MAO), which are targets for Parkinson's disease treatment (de Beer et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The tetralone scaffold and its derivatives are not only important as pharmacological agents but also serve as precursors for natural products and compounds of medicinal importance . The introduction of a substituent on an aromatic as well as aliphatic system is nitration, which is the easiest way to modify these compounds . This suggests potential future directions in the synthesis of novel drugs targeted at multiple biological endpoints.
Eigenschaften
IUPAC Name |
7-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZFHQDZRNKNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462255 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-12-1 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



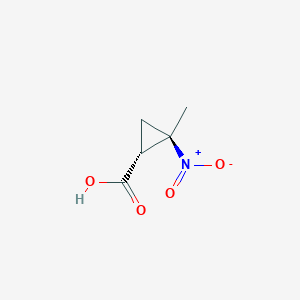


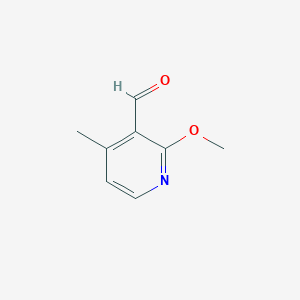
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
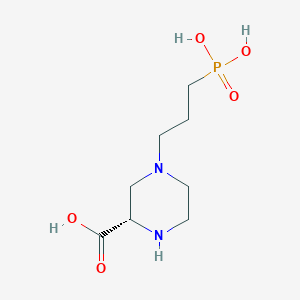
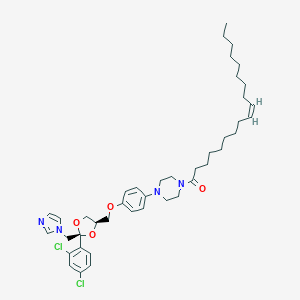
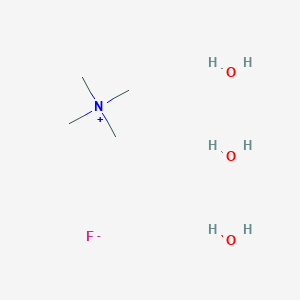

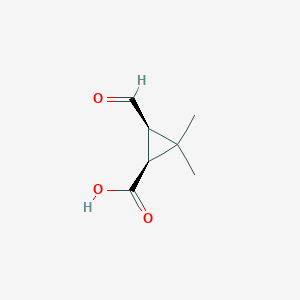
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
